Cas no 836682-32-7 (D,L-Sulforaphane-d8)
D,L-Sulforaphane-d8 Chemical and Physical Properties
Names and Identifiers
-
- D,L-Sulforaphane-d8
- 1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane
- 4-Methylsulfinylbutyl Isothiocyanate-d8
- Sulforaphan-d8
- 1,1,2,2,3,3,4,4-Octadeuterosulforaphane
- 1-Isothiocyanato-4-(methylsulfinyl)-butane-d8; 4-Methylsulfinylbutyl Isothiocyanate-d8; Sulforaphan-d8;
- 1-isothiocyanato-4-methanesulfinyl(?H?)butane
- AKOS030254718
- 836682-32-7
- DTXSID10464331
-
- Inchi: 1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2
- InChI Key: SUVMJBTUFCVSAD-UDCOFZOWSA-N
- SMILES: C([2H])([2H])(C([2H])([2H])S(=O)C)C([2H])([2H])C([2H])([2H])N=C=S
Computed Properties
- Exact Mass: 185.07800
- Monoisotopic Mass: 185.07842029g/mol
- Isotope Atom Count: 8
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: N/A
- Boiling Point: 368.2±25.0 °C at 760 mmHg
- Flash Point: 176.5±23.2 °C
- Solubility: Chloroform (Slightly), Ethyl Acetate (Slightly)
- PSA: 80.73000
- LogP: 2.11360
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
D,L-Sulforaphane-d8 Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, Refrigerator, Under Inert Atmosphere
D,L-Sulforaphane-d8 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S699117-1mg |
D,L-Sulforaphane-d8 |
836682-32-7 | 1mg |
$ 269.00 | 2023-09-06 | ||
| TRC | S699117-10mg |
D,L-Sulforaphane-d8 |
836682-32-7 | 10mg |
$ 2210.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207498-1mg |
D,L-Sulforaphane-d8, |
836682-32-7 | 1mg |
¥3460.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207498A-10mg |
D,L-Sulforaphane-d8, |
836682-32-7 | 10mg |
¥28956.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207498-1 mg |
D,L-Sulforaphane-d8, |
836682-32-7 | 1mg |
¥3,460.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207498A-10 mg |
D,L-Sulforaphane-d8, |
836682-32-7 | 10mg |
¥28,956.00 | 2023-07-10 | ||
| A2B Chem LLC | AC41459-1mg |
D,L-Sulforaphane-d8 |
836682-32-7 | 1mg |
$387.00 | 2024-04-19 | ||
| A2B Chem LLC | AC41459-10mg |
D,L-Sulforaphane-d8 |
836682-32-7 | 10mg |
$2267.00 | 2024-04-19 |
D,L-Sulforaphane-d8 Production Method
Production Method 1
Production Method 2
2.1 Reagents: Sodium periodate Solvents: Methanol
3.1 Reagents: Hydrazine Solvents: Ethanol
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hydroxide
Production Method 3
2.1 Reagents: Potassium carbonate ; 200 °C
3.1 Solvents: Ethanol
4.1 Reagents: Sodium periodate Solvents: Methanol
5.1 Reagents: Hydrazine Solvents: Ethanol
5.2 Reagents: Hydrochloric acid
6.1 Reagents: Sodium hydroxide
Production Method 4
Production Method 5
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hydroxide
Production Method 6
2.1 Reagents: Hydrazine Solvents: Ethanol
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hydroxide
Production Method 7
2.1 Solvents: Ethanol
3.1 Reagents: Sodium periodate Solvents: Methanol
4.1 Reagents: Hydrazine Solvents: Ethanol
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Sodium hydroxide
D,L-Sulforaphane-d8 Raw materials
D,L-Sulforaphane-d8 Preparation Products
D,L-Sulforaphane-d8 Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on D,L-Sulforaphane-d8
Comprehensive Overview of D,L-Sulforaphane-d8 (CAS No. 836682-32-7): Applications, Mechanisms, and Research Insights
D,L-Sulforaphane-d8 (CAS No. 836682-32-7) is a deuterated isotopologue of the well-studied bioactive compound sulforaphane, renowned for its potential health benefits. This stable isotope-labeled variant is increasingly utilized in pharmacokinetic studies, metabolic research, and drug development due to its enhanced traceability in mass spectrometry and NMR analyses. The incorporation of eight deuterium atoms (-d8) significantly improves its utility as an internal standard, ensuring accurate quantification in complex biological matrices.
The growing interest in D,L-Sulforaphane-d8 aligns with broader trends in precision medicine and nutraceutical research. Recent studies highlight its role in modulating the Nrf2 pathway, a key regulator of cellular antioxidant responses. Researchers frequently search for "sulforaphane-d8 bioavailability" or "836682-32-7 supplier," reflecting demand for high-purity standards in cancer chemoprevention studies. Its applications extend to investigating neurodegenerative diseases, with emerging data suggesting potential in mitochondrial function optimization.
From a chemical perspective, CAS 836682-32-7 features a molecular weight of 201.33 g/mol and retains the characteristic isothiocyanate functional group of native sulforaphane. The deuterium substitution at strategic positions minimizes metabolic interference while maintaining biological activity—a critical advantage for isotope dilution assays. Analytical methods like LC-MS/MS demonstrate superior sensitivity when using this labeled compound compared to non-deuterated analogs.
Current market trends reveal heightened interest in "deuterated sulforaphane stability" and "D,L-Sulforaphane-d8 solubility," particularly among formulation scientists developing enhanced bioavailability delivery systems. The compound's stability in physiological pH ranges makes it valuable for in vivo tracer studies, while its compatibility with DMSO and ethanol facilitates laboratory handling. Recent publications emphasize its utility in glutathione metabolism research and xenobiotic detoxification pathways.
Quality specifications for 836682-32-7 typically require ≥98% isotopic purity (by 1H-NMR) and ≥95% chemical purity (by HPLC-UV). Storage recommendations commonly suggest -20°C under inert atmosphere to preserve the isothiocyanate moiety integrity. These parameters are crucial for researchers investigating "sulforaphane-d8 half-life" or "deuterium exchange effects" in biological systems.
The scientific community continues exploring D,L-Sulforaphane-d8's potential in epigenetic modulation, particularly regarding HDAC inhibition—a hot topic in anti-aging research. Its ability to serve as a tracer in plant metabolomics studies further expands applications beyond human health. As interest grows in "isotopically labeled nutraceuticals," this compound represents a bridge between analytical chemistry and translational medicine.
Ongoing clinical research utilizes CAS 836682-32-7 to elucidate sulforaphane's dose-response relationships and tissue distribution patterns. The deuterated form's resistance to first-pass metabolism enables more precise measurements of parent compound exposure—a frequent search term among pharmacokineticists. These attributes position D,L-Sulforaphane-d8 as an indispensable tool for advancing dietary biomarker science and personalized nutrition strategies.
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